N-(3,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
CAS No.: 1207015-97-1
Cat. No.: VC6510096
Molecular Formula: C24H23N5O3S2
Molecular Weight: 493.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207015-97-1 |
|---|---|
| Molecular Formula | C24H23N5O3S2 |
| Molecular Weight | 493.6 |
| IUPAC Name | 2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H23N5O3S2/c1-31-18-9-17(10-19(11-18)32-2)27-20(30)13-33-23-21-22(25-14-26-23)28-24(34-21)29-8-7-15-5-3-4-6-16(15)12-29/h3-6,9-11,14H,7-8,12-13H2,1-2H3,(H,27,30) |
| Standard InChI Key | QAQHUVAUXNHTPW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)OC |
Introduction
This section introduces the compound, its potential applications in medicinal chemistry or material science, and its relevance in ongoing research fields such as drug discovery or chemical synthesis.
General Synthesis Route
The synthesis of this compound likely involves:
-
Preparation of the thiazolo[4,5-d]pyrimidine core: This step may use a cyclization reaction involving thiourea derivatives and β-keto esters under acidic or basic conditions.
-
Functionalization with tetrahydroisoquinoline: This step could involve nucleophilic substitution or condensation reactions.
-
Coupling with dimethoxyphenyl acetamide: The final step might involve forming a sulfanyl bond to attach the acetamide group.
Analytical Characterization
The synthesized compound would typically be characterized using:
-
NMR Spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For detailed structural elucidation if crystalline samples are available.
Potential Applications
Given its structure:
-
The compound may exhibit activity as an enzyme inhibitor (e.g., kinase or protease inhibitors) due to its heterocyclic rings.
-
It may have antimicrobial or anticancer properties because sulfur-containing compounds and isoquinoline derivatives are commonly bioactive.
Molecular Docking Studies
In silico studies could predict binding affinity to specific biological targets like enzymes or receptors.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | Approximate value based on structure |
| Melting Point | Experimental data required |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Bioactivity | Predicted/experimental (e.g., IC50 values) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume